molecular formula C3H6ClNO2 B1143638 3-Chloroalanine CAS No. 13215-35-5

3-Chloroalanine

Cat. No.: B1143638
CAS No.: 13215-35-5
M. Wt: 123.54 g/mol
InChI Key: ASBJGPTTYPEMLP-UHFFFAOYSA-N
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Description

3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.

Mechanism of Action

Target of Action

The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in certain strains of bacteria, such as Pseudomonas sp. (strain ACP) .

Mode of Action

It’s known that this compound can inhibit the function of certain enzymes, such as alanine racemase , which is involved in the conversion of L-alanine to D-alanine, a crucial step in bacterial cell wall synthesis .

Biochemical Pathways

Two putative degradation pathways for this compound have been identified . The first pathway proceeds via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second one involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .

Pharmacokinetics

It’s known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By inhibiting the function of enzymes like alanine racemase, this compound can potentially disrupt the synthesis of bacterial cell walls , leading to the inhibition of bacterial growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in wastewater has been shown to affect the performance of biological wastewater treatment systems . The microbial communities in these systems can adapt to degrade this compound, demonstrating the impact of environmental factors on the compound’s action .

Properties

IUPAC Name

2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927558
Record name beta-Chloroalanine
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Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-36-0, 39217-38-4, 13215-35-5
Record name β-Chloroalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3981-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC337715
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Record name beta-Chloroalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-DL-alanine
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Q & A

A: 3-Chloroalanine acts as a mechanism-based inhibitor for several enzymes, primarily targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. [, , ] One of its key targets is alanine racemase, an enzyme crucial for bacterial cell wall synthesis. [] this compound irreversibly inactivates alanine racemase by forming a covalent adduct with the PLP cofactor. [] This inactivation disrupts the balance of D-alanine and L-alanine, ultimately inhibiting bacterial growth. []

ANone: this compound, also known as 2-amino-3-chloropropanoic acid, has the following structural characteristics:

    A: this compound itself does not directly inhibit GABA-AT. Instead, it undergoes a buffer-catalyzed cyclization to form L-cycloserine. [] L-cycloserine is the actual inactivator of GABA-AT. [] This inactivation was confirmed through experiments where adding gabaculine-inactivated enzyme (another GABA-AT inhibitor) did not affect the inactivation rate, indicating that the active inhibitor is generated from this compound and not through interactions with peripheral amino acid residues. []

    A: this compound serves as a valuable starting material in the synthesis of various amino acids. One example is the production of D-cysteine. [] The enzyme 3-chloro-D-alanine chloride-lyase, found in Pseudomonas putida CR 1-1, catalyzes the β-replacement reaction of 3-chloro-D-alanine with sodium hydrosulfide, yielding D-cysteine. []

    A: Research on Escherichia coli threonine synthase (TS) offers insights into the SAR of this compound analogs. [] Various derivatives, including L-3-hydroxyhomoserine phosphate, L-2,3-methanohomoserine phosphate, L-2-amino-3-[(phosphonomethyl)thio)]propanoic acid, and DL-E-2-amino-5-phosphono-4-pentenoic acid, were investigated for their inhibitory activity against TS. [] These studies revealed that structural modifications, particularly at the C-3 position and the phosphate group, significantly influence the potency and mechanism of inhibition. []

    ANone: While specific resistance mechanisms are not discussed in the provided research, the development of resistance to any antimicrobial agent, including this compound, is possible. Bacteria can evolve mechanisms to circumvent the inhibitory effects of compounds like this compound. Further research is needed to understand the potential for resistance development and the underlying mechanisms.

    A: Aspartate aminotransferase, another PLP-dependent enzyme, can catalyze β-elimination reactions with substrates like 3-chloro-L-alanine. [] This property is exploited for synthesizing novel chiral amino acids by introducing suitable nucleophiles as co-substrates. [] For instance, using 3-chloro-L-alanine and thiosulphate as substrates for aspartate aminotransferase results in the high-yielding synthesis of L-cysteine with high enantiomeric purity. []

    ANone: Various analytical techniques are employed to characterize and quantify this compound. Common methods include:

      ANone: The provided research does not offer specific details on the environmental impact of this compound. Given its potential biological activity, investigating its fate and effects in the environment is crucial. Research is needed to assess its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms.

      A: Alternatives to this compound depend on the specific application. For instance, other alanine racemase inhibitors like D-cycloserine are used clinically as antibiotics. [] In chiral amino acid synthesis, alternative starting materials and enzymatic or chemical catalysts can be employed.

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